2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C22H18FNO3 and a molecular weight of 363.388 g/mol. This compound belongs to the class of benzamide derivatives and features a benzoyl group, an ethyl chain, and a fluorophenoxy moiety
Mechanism of Action
Target of Action
The primary targets of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide are currently unknown. This compound belongs to the class of organic compounds known as N-benzylbenzamides
Mode of Action
It is known that benzamides can interact with various proteins and enzymes in the body, influencing their function .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical processes, including the regulation of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of benzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of a recoverable catalyst to enhance the reaction efficiency and reduce waste. The process is designed to be eco-friendly, with low reaction times and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-benzoyl-N-[2-(4-chlorophenoxy)ethyl]benzamide
- 2-benzoyl-N-[2-(4-bromophenoxy)ethyl]benzamide
- 2-benzoyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Uniqueness
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to the presence of the fluorophenoxy moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c23-17-10-12-18(13-11-17)27-15-14-24-22(26)20-9-5-4-8-19(20)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLMUJPJLTRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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